molecular formula C9H8O5 B8464831 3-Acetoxy-5-hydroxybenzoic acid

3-Acetoxy-5-hydroxybenzoic acid

Cat. No.: B8464831
M. Wt: 196.16 g/mol
InChI Key: KAXFAMSMYLEFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetoxy-5-hydroxybenzoic acid is a benzoic acid derivative of significant interest in organic and medicinal chemistry research. This compound features both acetoxy and hydroxy functional groups on the aromatic ring, making it a valuable bifunctional building block or intermediate for the synthesis of more complex molecules. Researchers utilize its structure for developing novel ester conjugates, which can be designed to optimize physicochemical properties like lipophilicity, a key factor in the bioactivity and absorption of potential therapeutic agents . Its applications extend to serving as a precursor in the design of prodrugs and in structure-activity relationship (SAR) studies, particularly in the exploration of compounds with fungicidal or antimicrobial properties . The compound is provided as a high-purity solid and must be stored according to recommended conditions to maintain stability. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

3-acetyloxy-5-hydroxybenzoic acid

InChI

InChI=1S/C9H8O5/c1-5(10)14-8-3-6(9(12)13)2-7(11)4-8/h2-4,11H,1H3,(H,12,13)

InChI Key

KAXFAMSMYLEFTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Acetoxy 5 Hydroxybenzoic Acid

Established Synthetic Pathways for 3-Acetoxy-5-hydroxybenzoic Acid Analogues

The primary and most established pathway for synthesizing this compound involves the selective acylation of a key precursor, 3,5-dihydroxybenzoic acid. While the acylation of 5-hydroxybenzoic acid is a valid chemical transformation, it would yield 5-acetoxybenzoic acid and is therefore not a direct route to the target compound. The synthesis hinges on the ability to introduce a single acetyl group onto one of the two equivalent hydroxyl groups of the 3,5-dihydroxybenzoic acid starting material.

Acylation of 3,5-Dihydroxybenzoic Acid

The core strategy for producing this compound is the controlled O-acylation of 3,5-dihydroxybenzoic acid. This reaction must be managed carefully to favor mono-acetylation and prevent the formation of the di-acetylated byproduct, 3,5-diacetoxybenzoic acid.

The choice of acylating agent and catalyst is critical for the successful synthesis. The most common reagents are acetyl chloride and acetic anhydride (B1165640), which serve as the source of the acetyl group. The reaction is typically facilitated by a base or an acid catalyst.

A method analogous to the synthesis of 3-acetoxybenzoic acid from 3-hydroxybenzoic acid involves using acetic anhydride in the presence of a strong acid catalyst like concentrated sulfuric acid. patsnap.com In this approach, the reagents are heated to drive the reaction to completion. patsnap.com Alternatively, basic conditions can be employed. Tertiary amines such as pyridine (B92270) or triethylamine (B128534) can be used as catalysts and to neutralize the hydrochloric acid byproduct when acetyl chloride is the acylating agent. Phase-transfer catalysis, using catalysts like tetrabutylammonium (B224687) chloride in a biphasic system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide), has also been shown to be a simple and efficient technique for the O-acylation of phenols. lew.ro

Reagent/Catalyst Role Typical Conditions
Acetic Anhydride (Ac₂O) Acylating Agent Heated with substrate, often with an acid or base catalyst. patsnap.com
Acetyl Chloride (AcCl) Acylating Agent Often used with a base like pyridine or triethylamine to scavenge HCl. lew.ro
Pyridine Base Catalyst / HCl Scavenger Used as a solvent or co-solvent with acetyl chloride.
Triethylamine (Et₃N) Base Catalyst / HCl Scavenger Non-nucleophilic base used to neutralize acid byproducts.
Sulfuric Acid (H₂SO₄) Acid Catalyst Used in small amounts to catalyze acylation with acetic anhydride. patsnap.com
Phase-Transfer Catalyst (e.g., Tetrabutylammonium chloride) Catalyst Facilitates reaction between aqueous phase phenoxide and organic phase acyl chloride. lew.ro

The underlying reaction mechanism is a nucleophilic acyl substitution . In this process, the nucleophilic oxygen of a hydroxyl group on 3,5-dihydroxybenzoic acid attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (acetate or chloride) to form the final ester product.

The primary chemical challenge is not stereochemistry, as no chiral centers are formed, but chemoselectivity . There are three potentially reactive sites for acylation: the two hydroxyl groups and the carboxylic acid group.

O-acylation vs. Carboxylic Acid Acylation: Under many conditions, the phenolic hydroxyl groups are more nucleophilic than the hydroxyl of the carboxylic acid, leading to preferential O-acylation. Under strongly acidic conditions, the carboxylic acid can be protonated, further deactivating it towards nucleophilic attack.

Mono-acylation vs. Di-acylation: Since the two hydroxyl groups at the 3- and 5-positions are chemically equivalent, achieving selective mono-acylation is a statistical challenge. The primary method to favor the formation of this compound is to control the stoichiometry of the reactants.

Maximizing the yield and purity of the desired mono-acetylated product requires careful control over the reaction conditions.

Stoichiometry: Using a molar ratio where the acylating agent is the limiting reagent (e.g., approximately a 1:1 ratio of 3,5-dihydroxybenzoic acid to acetic anhydride) is the most critical factor for favoring mono-acylation.

Temperature Control: Lowering the reaction temperature can enhance selectivity. For phase-transfer catalyzed reactions, maintaining the temperature at 0°C was found to be important to minimize the hydrolysis of the acyl chloride and the ester product, thereby improving the yield. lew.ro

Purification: After the reaction, the product mixture will likely contain unreacted starting material, the desired mono-acetylated product, and the di-acetylated byproduct. Purification is typically achieved through techniques such as recrystallization from a suitable solvent system (e.g., aqueous acetic acid or acetone-water), which exploits the different solubility profiles of the components. orgsyn.orgorgsyn.org

Acetoxylation of Dihydroxybenzoic Acid Precursors

As established, 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid) is the essential starting precursor for this synthesis. guidechem.comwikipedia.org This compound is a dihydroxybenzoic acid that is commercially available or can be prepared synthetically. wikipedia.orgnih.gov A common industrial preparation method involves the disulfonation of benzoic acid with fuming sulfuric acid, followed by hydrolysis of the resulting disulfonate via alkaline fusion. orgsyn.orgwikipedia.org The availability of this precursor makes the selective acylation route a feasible and established method for producing its derivatives. guidechem.com

Advanced Synthetic Approaches

Beyond the classical acylation methods, more advanced strategies are being explored to improve efficiency, selectivity, and environmental friendliness.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites like ZSM-5, offers a promising alternative to traditional liquid acid catalysts. bcrec.id These catalysts can provide shape selectivity due to their porous structure, potentially favoring the formation of specific isomers and simplifying product purification, as the catalyst can be removed by simple filtration. bcrec.id While demonstrated for C-acylation to produce paracetamol precursors, similar principles could be adapted for selective O-acylation. bcrec.id

Phase-Transfer Catalysis (PTC): PTC provides a practical and efficient method for conducting reactions between reagents in immiscible phases. For the O-acylation of phenols, PTC allows the phenoxide ion, generated in an aqueous alkaline phase, to react with the acyl chloride in an organic phase. This technique can lead to high yields under mild conditions (e.g., at 0°C) with short reaction times. lew.ro

Enzymatic and Biocatalytic Methods: Green chemistry principles have spurred interest in biocatalysis. While specific enzymatic synthesis of this compound is not widely reported, related processes have been developed. For instance, multi-enzyme cascades in engineered Escherichia coli have been established for the synthesis of 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine. nih.gov Similarly, recombinant E. coli has been used to produce p-hydroxybenzoic acid from glucose. researchgate.net These approaches, which operate under mild aqueous conditions, highlight the future potential for developing specific enzymes (e.g., acyltransferases) for the highly selective and sustainable synthesis of acylated phenolic compounds.

Continuous-Flow Synthesis for Enhanced Efficiency and Safety

Continuous-flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for the production of fine chemicals and active pharmaceutical ingredients (APIs). fishersci.ca This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. The high surface-area-to-volume ratio in microreactors enables rapid heat exchange, improving safety for highly exothermic or fast reactions.

While a specific continuous-flow synthesis for this compound is not extensively documented, the synthesis of other functionalized benzoic acid derivatives demonstrates the potential of this approach. google.comresearchgate.net For instance, the esterification of benzoic acid with various alcohols has been successfully performed in a continuous-flow microwave reactor, showcasing the potential for high-speed and efficient production. researchgate.net Similarly, a versatile continuous-flow method for synthesizing highly functionalized 1,2,4-oxadiazoles from carboxylic acids has been reported, highlighting the technology's ability to handle multi-step syntheses without isolating intermediates. google.com This "telescoped" approach significantly reduces reaction times, solvent usage, and waste generation compared to batch methods. google.com The application of flow chemistry to the synthesis of 2,2′-diselenobis(benzoic acid) using water as a solvent further underscores the green chemistry benefits of this technology, achieving excellent yields in reaction times as short as 90 seconds. researchgate.net

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Functionalized Heterocycle Synthesis A comparative example illustrating the potential advantages of applying flow chemistry.

ParameterBatch SynthesisContinuous-Flow SynthesisAdvantage of Flow Synthesis
Reaction TimeHours to DaysSeconds to Minutes researchgate.netDrastic reduction in process time
Temperature ControlDifficult to manage hotspotsPrecise and rapid heat exchangeEnhanced safety and selectivity
ScalabilityChallenging, often requires re-optimizationSimpler scale-up by running longer or in parallelFaster development and production
SafetyHandling of large quantities of hazardous materialsSmall reaction volumes minimize riskImproved operational safety
Overall YieldVariable, can be lower due to side reactionsOften higher due to better control google.comresearchgate.netIncreased process efficiency

Enzymatic Synthesis and Biocatalysis for Esterification

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. researchgate.net Enzymes, particularly lipases, are widely used for esterification reactions due to their ability to function in non-aqueous environments, their high chemo-, regio-, and stereoselectivity, and their operation under mild reaction conditions. researchgate.netgoogle.com

The esterification of hydroxybenzoic acids can be efficiently catalyzed by enzymes. For example, the synthesis of hydroxybenzoic acid esters has been achieved using lipase-catalyzed reactions with various alcohols. These reactions are often carried out in organic solvents to shift the equilibrium towards ester formation by removing the water produced. researchgate.net The choice of enzyme and reaction conditions is crucial for achieving high conversion rates. For instance, the esterification of p-hydroxybenzoic acid with glucose has been studied using a heterogeneous acid catalyst to accelerate the slow reaction rate. psu.edu Furthermore, recombinant enzymes like 4-coumarate:coenzyme A ligase have been used for the enzymatic synthesis of aromatic coenzyme A esters from their corresponding hydroxycinnamic acids, demonstrating the power of tailored biocatalysts for producing complex activated intermediates. google.com

Table 2: Examples of Enzymatic Esterification of Hydroxybenzoic Acids

Acid SubstrateAlcohol SubstrateEnzyme/CatalystKey FindingReference
2-Hydroxybenzoic acidVarious AlcoholsSulfuric Acid (catalyst)Simple esterification at reflux temperature.
p-Hydroxybenzoic acidGlucoseγ-Al2O3/SO4 (heterogeneous catalyst)Demonstrates use of a solid acid catalyst to accelerate esterification. psu.edu psu.edu
Cinnamic acidCoenzyme A4-Coumarate:CoA ligase (4CL)Achieved almost complete conversion to the corresponding CoA ester. google.com google.com
Acetoacetate EsterGlycerol (B35011)Candida antarctica lipaseTransesterification in a non-aqueous solvent to form ketone body derivatives. google.com google.com

Chemical Derivatization Strategies and Synthetic Utility

The presence of multiple functional groups on the this compound scaffold allows for a wide range of chemical modifications. These derivatization strategies are crucial for modulating the molecule's physicochemical properties and for utilizing it as a versatile intermediate in the synthesis of more complex structures.

Functional Group Modifications (e.g., Glycosylation, Sulfonation of Ester and Hydroxyl Groups)

Glycosylation: Glycosylation, the attachment of a sugar moiety to a molecule, is a key strategy for modifying the properties of phenolic compounds. researchgate.net This modification can significantly increase water solubility, stability, and bioavailability. researchgate.net While direct glycosylation of this compound is not widely reported, studies on the closely related 3,5-dihydroxybenzoic acid provide valuable insights. mdpi.com Both chemical and enzymatic methods can be employed. Enzymatic glycosylation using glycosyltransferases offers high regio- and stereoselectivity. researchgate.net Chemical methods, such as those using glycosyl donors activated by Lewis acids, have also been developed for the efficient O-glycosylation of phenolic functionalities. researchgate.net

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto the aromatic ring, a reversible electrophilic aromatic substitution reaction. chemicalbook.com This functionalization is important in the synthesis of dyes, detergents, and pharmaceuticals. chemicalbook.combhasvic.ac.uk The synthesis of 3-hydroxybenzoic acid often proceeds via the sulfonation of benzoic acid to form 3-sulfobenzoic acid, followed by alkaline fusion. google.comnih.gov The sulfonation is typically carried out using fuming sulfuric acid or sulfur trioxide. chemicalbook.comnih.gov The hydroxyl and acetoxy groups on the ring of this compound would influence the regioselectivity of further sulfonation reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the acetoxy group is a deactivating, ortho-, para-director.

Table 3: Overview of Functional Group Modifications on Related Phenolic Scaffolds

ModificationSubstrate ExampleReagents/MethodPurpose/OutcomeReference
Glycosylation3,5-Dihydroxybenzoic acidGlycosyl donors, acid catalysisSynthesis of a molecular complex with glycine. mdpi.com mdpi.com
SulfonationBenzoic acidFuming sulfuric acidIntermediate step for synthesis of 3-hydroxybenzoic acid. nih.gov nih.gov
Acetylation5-Amino-2-hydroxy benzoic acidAcetic anhydrideSynthesis of 5-acetamido-2-hydroxy benzoic acid derivatives. chemicalbook.com chemicalbook.com
Esterification2-Hydroxybenzoic acidEthanoic anhydrideSynthesis of aspirin. nih.gov nih.gov

Role as a Synthetic Intermediate for Complex Molecules (e.g., Nonsteroidal Anti-inflammatory Drugs, Antifungal Agents)

The structural framework of hydroxybenzoic acids is a common motif in many biologically active molecules and serves as a valuable starting point for the synthesis of complex therapeutic agents.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Many NSAIDs contain a carboxylic acid moiety attached to an aromatic ring. While direct synthesis from this compound is not a common example, its precursors and related structures are pivotal. For instance, 2-hydroxybenzoic acid (salicylic acid) is the precursor to aspirin. nih.gov The synthesis of other NSAIDs, like ibuprofen (B1674241) and naproxen, involves multi-step processes where benzoic acid derivatives are key intermediates. nih.gov Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties, demonstrating how modifications to a core hydroxybenzoic acid structure can lead to potent NSAIDs. chemicalbook.comfrontiersin.org These syntheses often involve creating amide or ester linkages with the carboxylic acid group of the benzoic acid derivative. frontiersin.org

Antifungal Agents: Phenolic compounds, including phenolic acids, are known to possess significant antifungal activity. nih.gov Their mechanism often involves disrupting the fungal cell membrane or inhibiting key enzymes. nih.gov 3-Hydroxybenzoic acid itself has been shown to have antimicrobial properties. Derivatization of the core phenolic acid structure can lead to enhanced antifungal potency. For example, acylhydrazone derivatives of various compounds have been synthesized and shown to be promising antifungal agents. The synthesis of (20S)-3β-acetoxy-5α-pregnane-20,16β-carbolactone, which exhibits strong antifungal activity, highlights how an acetoxy-containing scaffold can be part of a potent therapeutic agent. nih.gov Therefore, this compound represents a potential precursor for the development of novel antifungal drugs through further chemical modification. nih.gov

Table 4: Examples of Complex Molecules Synthesized from Benzoic Acid Precursors

PrecursorTarget Molecule ClassExample TargetSignificanceReference
2-Hydroxybenzoic acid (Salicylic Acid)NSAIDAspirin (Acetylsalicylic Acid)Classic example of NSAID synthesis from a hydroxybenzoic acid. nih.gov nih.gov
5-Amino-2-hydroxy benzoic acidNSAID Derivatives5-Benzamidosalicylic acidDemonstrates modification for potentially improved COX-2 selectivity. chemicalbook.com chemicalbook.com
3-Amino-5-hydroxybenzoic acidAntibioticsNaphthomycinsCore building block in the biosynthesis of ansamycin (B12435341) antibiotics.
Phenolic Acids (general)Antifungal AgentsVarious derivativesServe as precursors for potent antifungal agents. nih.gov nih.gov

Advanced Analytical Methodologies for 3 Acetoxy 5 Hydroxybenzoic Acid and Its Derivatives

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are fundamental in the analysis of 3-acetoxy-5-hydroxybenzoic acid and its derivatives, enabling their separation from complex mixtures and subsequent purification. These methods are chosen based on the specific analytical goal, whether it be quantification, identification, or isolation of the compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenolic compounds, including this compound and its derivatives, due to its high resolution and sensitivity. oup.comimpactfactor.org Reversed-phase HPLC, particularly with C18 columns, is the most common approach. oup.com This technique separates compounds based on their polarity. A polar mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol, is used. oup.comoup.com

The separation of benzoic acid derivatives can be optimized by adjusting the mobile phase composition and gradient. oup.comoup.com For instance, a gradient elution can effectively separate a wide range of phenolic compounds within a single analytical run. oup.comoup.com Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD), which provides information about the compound's absorption spectrum, aiding in identification. oup.comresearchgate.net The development of an HPLC method often involves validating its selectivity, linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. oup.com

Table 1: Example HPLC Conditions for Benzoic Acid Derivative Analysis

ParameterConditionSource
Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com
Mobile Phase A: 10mM TFA in water; B: 10 mM TFA in acetonitrile (70:30, A:B) sigmaaldrich.com
Flow Rate 1.0 mL/min sigmaaldrich.com
Column Temp. 30 °C sigmaaldrich.com
Detector UV, 220 nm sigmaaldrich.com
Injection Vol. 10 µL sigmaaldrich.com

Gas Chromatography (GC) for Volatile Derivative Profiling

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov However, phenolic acids like this compound are generally non-volatile. nih.govmdpi.com Therefore, a derivatization step is essential to convert them into volatile derivatives suitable for GC analysis. nih.govmdpi.com Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group, increasing volatility. nih.govnist.gov Other derivatization methods include alkylation and acylation. nih.gov

Once derivatized, the compounds are separated in a capillary column and detected, often by a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for identification. nih.govmdpi.com The choice of derivatizing agent is crucial for successful analysis. nih.govmdpi.com For example, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a silylating reagent that has been used for the derivatization of plant phenolics. nih.gov Ethyl chloroformate is another derivatizing agent that can be used for the analysis of aromatic carboxylic acids and phenols. mdpi.com

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the preliminary screening of phenolic compounds in various samples. phytojournal.comnih.gov It is also valuable for monitoring the progress of chemical reactions and for the initial identification of compounds in a mixture. phytojournal.comnih.gov In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a plate, and a mobile phase moves up the plate by capillary action, separating the components of a sample based on their differential partitioning between the two phases. researchgate.netresearchgate.net

For phenolic acids, various solvent systems can be employed as the mobile phase, and the choice depends on the specific compounds of interest. nih.govresearchgate.net Visualization of the separated spots can be achieved under UV light or by spraying with a visualizing agent, such as ferric chloride, which reacts with phenolic compounds to produce colored spots. phytojournal.comresearchgate.net TLC can also be used for preparative purposes to isolate small amounts of a compound for further analysis. phytojournal.com

Table 2: Example TLC Systems for Phenolic Compound Analysis

Stationary PhaseMobile PhaseVisualizationSource
Silica Gel GFToluene-acetone-formic acid (4.5:4.5:1)Ferric chloride spray nih.gov
Silica GelChloroform:ethyl-acetate:formic acid (5:4:1, v/v/v)UV detection at 254 nm researchgate.net
PolyamideVariousUV light nih.gov

Preparative Column Chromatography for Isolation and Purification

Preparative column chromatography is a fundamental technique for the isolation and purification of larger quantities of specific compounds, such as this compound, from a mixture. mdpi.com This method utilizes a column packed with a stationary phase, like silica gel or Sephadex. researchgate.net The sample is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components of the mixture down the column at different rates depending on their affinity for the stationary phase. researchgate.netspringernature.com

By collecting fractions of the eluent as it exits the column, the separated compounds can be isolated. nih.gov The polarity of the solvent can be changed in a stepwise or gradient manner to effectively separate compounds with a wide range of polarities. researchgate.net Techniques like Medium Pressure Liquid Chromatography (MPLC) and High-Speed Counter-Current Chromatography (HSCCC) are advanced forms of column chromatography that offer improved resolution and efficiency for the purification of natural products. mdpi.comnih.gov

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric methods are indispensable for the detailed structural characterization and accurate quantification of this compound and its derivatives. These techniques provide information about the molecular weight, elemental composition, and fragmentation patterns of the compounds.

Mass Spectrometry (MS, ESI-MS/MS, HRMS) for Molecular Characterization and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and structural elucidation of phenolic compounds. nih.govresearchgate.net When coupled with a chromatographic separation technique like HPLC or GC, it becomes a highly specific and sensitive analytical tool (LC-MS or GC-MS). nih.govnih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like phenolic acids. nih.govresearchgate.net Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.netvu.edu.au This fragmentation pattern is often unique to a specific compound and can be used for its unambiguous identification. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net This information is crucial for confirming the identity of known compounds and for elucidating the structure of novel derivatives. acs.org The fragmentation of benzoic acid derivatives in MS/MS often involves the loss of small neutral molecules like water and carbon dioxide, as well as the cleavage of ester bonds. researchgate.netvu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Atomic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D-NMR experiments, a complete picture of atomic connectivity can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum reveals distinct signals for the aromatic protons, the acetyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

In a study detailing the synthesis of this compound, ¹H NMR data was recorded in deuterated acetone (B3395972) (Acetone-d₆). google.combyu.edu The aromatic region displays three signals corresponding to the protons on the benzene (B151609) ring. A triplet observed at δ 6.86 ppm (J = 2.1 Hz) is assigned to the proton at the C5 position, flanked by two other aromatic protons. google.combyu.edu Two doublets of doublets at δ 7.26 ppm (J = 1.5 Hz) and δ 7.40 ppm (J = 1.5 Hz) correspond to the protons at the C6 and C2 positions, respectively. google.combyu.edu A sharp singlet at δ 2.27 ppm integrates to three protons and is characteristic of the methyl group of the acetoxy substituent. google.combyu.edu A broad singlet, observed downfield at δ 8.96 ppm, is attributed to the acidic proton of the carboxylic acid, with the phenolic hydroxyl proton also expected to contribute to a broad signal, often exchanging with residual water in the solvent. google.combyu.edu

Interactive ¹H NMR Data Table for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.96s--COOH
7.40dd1.5H-2
7.26dd1.5H-6
6.86t2.1H-4
2.27s--OCOCH₃

s: singlet, t: triplet, dd: doublet of doublets. Data obtained in Acetone-d₆. google.combyu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Based on established substituent effects and data from analogous compounds, a predicted ¹³C NMR spectrum can be outlined. The carbon of the carboxylic acid group (-COOH) is expected to appear significantly downfield, typically in the range of 167-172 ppm. The carbonyl carbon of the acetoxy group (-OCOCH₃) would resonate at a similar downfield position, around 169-170 ppm. The aromatic carbons show distinct shifts influenced by the attached functional groups. The carbons bearing the oxygen substituents (C1, C3, C5) will be shifted downfield compared to the other aromatic carbons. The methyl carbon of the acetoxy group is expected in the upfield region, around 20-22 ppm.

Predicted ¹³C NMR Data Table for this compound

Chemical Shift (δ) ppm (Predicted)Assignment
170.0-COOH
169.5-C =O(CH₃)
158.0C-5
151.0C-3
132.0C-1
118.0C-6
116.5C-4
110.0C-2
21.0-OCH₃

2D-NMR Spectroscopy: To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons, confirming the connectivity of the aromatic protons (H-2, H-4, H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its carboxylic acid, phenol (B47542), ester, and aromatic moieties.

The spectrum is expected to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band, the C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹. The O-H stretch of the phenolic group is also anticipated in this region, typically as a broad peak around 3400-3200 cm⁻¹.

Two distinct carbonyl (C=O) stretching absorptions are a key feature. The C=O stretch of the carboxylic acid group is expected in the range of 1710-1680 cm⁻¹ due to conjugation with the aromatic ring and hydrogen bonding. The second C=O stretch, corresponding to the ester functional group, is anticipated at a higher frequency, typically between 1770-1750 cm⁻¹, characteristic of a phenyl acetate (B1210297).

The aromatic ring itself gives rise to several characteristic absorptions, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations for the ester and the carboxylic acid will appear in the fingerprint region, typically between 1300-1100 cm⁻¹. A broad peak from 960 to 900 cm⁻¹ due to the out-of-plane O-H bend of the carboxylic acid dimer is another diagnostically useful feature.

Interactive FT-IR Data Table for this compound (Predicted)

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3400-3200Broad, MediumPhenolic O-H Stretch
3300-2500Very Broad, StrongCarboxylic Acid O-H Stretch
~3050Sharp, WeakAromatic C-H Stretch
1770-1750Strong, SharpEster C=O Stretch
1710-1680Strong, SharpCarboxylic Acid C=O Stretch
1600-1450Medium-WeakAromatic C=C Stretch
1300-1200StrongEster C-O Stretch
1250-1150StrongCarboxylic Acid C-O Stretch
960-900Broad, MediumCarboxylic Acid O-H Bend (Out-of-plane)

UV-Visible Spectrophotometry for Quantification and Electronic Transitions

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The technique is particularly useful for quantifying the concentration of the compound in solution and for studying its chromophoric system.

The chromophore in this compound is the substituted benzene ring. The carboxylic acid, hydroxyl, and acetoxy groups act as auxochromes, modifying the absorption characteristics (λₘₐₓ and molar absorptivity) of the benzene ring. Benzoic acid itself typically shows two primary absorption bands, an intense band (the B-band or benzenoid band) around 230 nm and a weaker band (the C-band) around 270-280 nm, both arising from π→π* transitions.

The presence of the electron-donating hydroxyl and acetoxy groups, along with the electron-withdrawing carboxylic acid group, is expected to cause a bathochromic shift (red shift) of these absorption bands to longer wavelengths compared to unsubstituted benzoic acid. The exact position of the λₘₐₓ will be sensitive to the solvent and the pH of the solution, as deprotonation of the phenolic and carboxylic acid groups alters the electronic nature of the chromophore. For instance, in a basic solution, the formation of the phenoxide and carboxylate ions would likely lead to a further red shift and an increase in absorption intensity.

Predicted UV-Visible Absorption Data

Solventλₘₐₓ₁ (nm) (Predicted)λₘₐₓ₂ (nm) (Predicted)Transition Type
Ethanol/Water~240-250~280-290π→π*

Biological Activities and Mechanistic Research in Vitro and Preclinical Studies

Antimicrobial Activity Investigations

The antimicrobial potential of benzoic acid derivatives has been a subject of scientific inquiry, leveraging their natural occurrence and synthetic accessibility. rasayanjournal.co.inresearchgate.net Research into these compounds, including hydroxylated and acetoxylated forms, explores their efficacy against a range of pathogenic microbes.

While specific studies focusing exclusively on 3-Acetoxy-5-hydroxybenzoic acid are limited, the broader class of hydroxybenzoic acid derivatives has demonstrated notable antibacterial properties. rasayanjournal.co.inresearchgate.net Phenolic acids are recognized for their ability to inhibit pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov

Investigations into the antifungal properties of acetoxybenzoic acids have yielded specific data for related compounds. A study evaluating 3,4,5-tris(acetyloxy)benzoic acid (3,4,5-TAB), a derivative of gallic acid, determined its activity against various yeasts and dermatophytic fungi. scirp.orgscirp.orgresearchgate.net

The compound showed limited inhibitory activity against the tested Candida species, with MIC values typically recorded at or above 250 µg/mL. scirp.org In contrast, 3,4,5-TAB demonstrated more pronounced activity against dermatophytes. For species of Trichophyton, MIC values ranged from 64 to 128 µg/mL. scirp.orgresearchgate.net Against Epidermophyton floccosum, a MIC of 64 µg/mL was observed, while for Microsporum species, the MIC was in the 128 - 256 µg/mL range. scirp.org These findings suggest that while the compound is fungistatic against yeasts, it may act as a fungicidal agent against certain dermatophytes. scirp.org

Table 1: In Vitro Antifungal Activity of 3,4,5-tris(acetyloxy)benzoic acid (3,4,5-TAB)

Fungal Species Strain MIC (µg/mL)
Candida albicans D5 512
Candida krusei ATCC 6258 >512
Trichophyton rubrum FF5 64 - 128
Epidermophyton floccosum FF9 64
Microsporum sp. - 128 - 256

Data sourced from studies on the antifungal activity of 3,4,5-tris(acetyloxy)benzoic acid. scirp.orgresearchgate.net

The antimicrobial action of phenolic and benzoic acid derivatives is often attributed to their ability to disrupt microbial cell integrity and interfere with essential cellular functions. A primary proposed mechanism is the modulation of cell membrane permeability. mdpi.comnih.gov The lipophilicity of these compounds plays a critical role, as increased lipid solubility can facilitate better penetration into the phospholipid bilayer of bacterial membranes. mdpi.com This interaction can lead to a loss of membrane integrity, changes in membrane potential, and hyperpolarization, ultimately compromising cellular function. mdpi.com

For Gram-negative bacteria, the outer membrane presents a formidable barrier that restricts the entry of hydrophobic compounds. nih.gov Therefore, the ability of an agent to permeabilize this layer is a crucial step in its antibacterial action. nih.gov In addition to direct membrane disruption, these compounds may exert their effects by interacting with and inhibiting the function of microbial enzymes or other intracellular proteins. frontiersin.org This dual-action potential—membrane targeting and intracellular interference—makes them versatile antimicrobial candidates. frontiersin.orgresearchgate.net

Antiviral Properties of Related Acetoxybenzoic Acids

The study of acetoxybenzoic acids extends to their potential role in antiviral defense, with research focusing on the modulation of host-cell mechanisms that viruses exploit for replication.

While direct evidence linking this compound to histone H3 binding is not available, the antiviral mechanisms of related compounds suggest a plausible mode of action. Epigenetic modifications, particularly the acetylation of histones, are critical for the replication of numerous viruses. nih.gov For example, the replication of Bovine Herpesvirus 1 (BoHV-1) is enhanced by the activity of histone acetyltransferases (HATs), and conversely, is inhibited by HAT inhibitors like anacardic acid. nih.gov

The investigation into treatments for parasitic diseases like visceral leishmaniasis, caused by Leishmania infantum, has identified key parasite-specific enzymes as promising drug targets. Although specific data on this compound is lacking, research on other phenolic substances provides a strong rationale for exploring this class of compounds.

One critical target is arginase, an enzyme essential for the parasite's growth and infectivity. nih.gov Studies have shown that naturally occurring phenolic compounds, such as rosmarinic acid and caffeic acid, can potently inhibit the arginase of L. infantum. nih.gov These compounds also demonstrated significant activity against both the promastigote and intracellular amastigote stages of the parasite. nih.gov Another vital enzyme in Leishmania is trypanothione (B104310) reductase, which is a key component of the parasite's unique thiol-based redox system. Inhibition of this enzyme has been the focus of drug discovery efforts, with various small molecules, including azole-based compounds, showing inhibitory activity. nih.gov The proven efficacy of other phenolic acids in inhibiting enzymes crucial to the survival of L. infantum suggests that acetoxybenzoic acids could represent a valuable scaffold for the development of novel anti-leishmanial agents.

Antioxidant Activity Assessments

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.

Hydroxybenzoic acid derivatives are known to scavenge a variety of reactive oxygen species, which are implicated in numerous pathological conditions. The primary mechanism of action involves the phenolic hydroxyl groups, which can donate a hydrogen atom to free radicals, thereby stabilizing them. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents the propagation of the radical chain reaction.

Different hydroxybenzoic acids have demonstrated efficacy against various ROS, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals (ROO•). For instance, studies on various dihydroxybenzoic acids have shown their capacity to scavenge superoxide radicals. frontiersin.org The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. medchemexpress.com In these assays, the ability of the compound to reduce the respective chemical species is a measure of its antioxidant capacity.

The antioxidant efficacy of hydroxybenzoic acids is intimately linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the benzoic acid ring. Research has consistently shown that an increase in the number of hydroxyl groups generally leads to higher antioxidant activity. nih.gov For example, gallic acid (3,4,5-trihydroxybenzoic acid) often exhibits greater antioxidant potential than dihydroxybenzoic and monohydroxybenzoic acids. medchemexpress.com

The relative positioning of the hydroxyl groups is also a critical factor. Dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions relative to the carboxyl group have been reported to show better antioxidant properties against superoxide radicals compared to those with meta-positioned hydroxyl groups. frontiersin.org However, other studies have indicated that hydroxylation at the meta positions (3 and 5) can significantly enhance antioxidant activity, with 3,5-dihydroxybenzoic acid showing potent radical scavenging capabilities. wikipedia.org The presence of an additional hydroxyl group at the para position (position 4) in gallic acid, when compared to 3,5-dihydroxybenzoic acid, has been suggested to potentially decrease its antioxidant activity in some contexts. wikipedia.org For this compound, the presence of an acetoxy group at position 3 instead of a hydroxyl group would likely diminish its direct radical scavenging activity, as the hydrogen-donating ability of the hydroxyl group is masked. However, this compound could potentially act as a prodrug, releasing the more active 3,5-dihydroxybenzoic acid upon hydrolysis of the ester bond in a biological system.

Table 1: Relative Antioxidant Activity of Selected Hydroxybenzoic Acids

CompoundNumber of Hydroxyl GroupsRelative Antioxidant Activity (DPPH Assay)
4-Hydroxybenzoic acid1Low
2,4-Dihydroxybenzoic acid2Moderate
3,4-Dihydroxybenzoic acid2High
3,5-Dihydroxybenzoic acid2High
Gallic Acid (3,4,5-Trihydroxybenzoic acid)3Very High
This table provides a generalized comparison based on published literature. Actual activity can vary depending on the specific assay conditions.

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a wide range of diseases. Many phenolic compounds, including hydroxybenzoic acid derivatives, have been investigated for their anti-inflammatory properties. These effects are often linked to their antioxidant activities, as oxidative stress can trigger inflammatory pathways.

The anti-inflammatory mechanisms of hydroxybenzoic acids are multifaceted. They have been shown to modulate the production of pro-inflammatory mediators. For instance, certain hydroxybenzoic acids can decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). wikipedia.org Furthermore, some derivatives have been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response. nih.gov For example, 2,3-dihydroxybenzoic acid has been shown to decrease NF-κB induction in monocytes. nih.gov

Given that this compound is a derivative of 3,5-dihydroxybenzoic acid (also known as β-resorcylic acid), it is plausible that it could exert anti-inflammatory effects. β-Resorcylic acid itself is a derivative of salicylic (B10762653) acid, the primary metabolite of aspirin, which is renowned for its anti-inflammatory action. wikipedia.org The potential anti-inflammatory activity of this compound could be realized following its in vivo hydrolysis to 3,5-dihydroxybenzoic acid.

Receptor Agonism Studies for Related Hydroxycarboxylic Acids (e.g., GPR81/HCA1)

Recent research has unveiled a family of G protein-coupled receptors (GPCRs) that are activated by hydroxycarboxylic acids. One such receptor is the G protein-coupled receptor 81 (GPR81), also known as hydroxycarboxylic acid receptor 1 (HCA1). wikipedia.org The primary endogenous agonist for this receptor is lactate. wikipedia.org

Intriguingly, studies have identified other molecules that can act as agonists for HCA1. Notably, 3,5-dihydroxybenzoic acid has been reported to be an agonist for this receptor. medchemexpress.comwikipedia.org Activation of HCA1, which is expressed in various tissues including adipocytes and neurons, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov This signaling pathway has been implicated in the inhibition of lipolysis in fat cells. medchemexpress.com

Furthermore, research has explored other substituted hydroxybenzoic acids as HCA1 agonists. For example, 3-hydroxybenzoic acid was identified as a weak agonist of both GPR81 and the related niacin receptor, GPR109a. nih.gov A structurally similar compound, 3-chloro-5-hydroxybenzoic acid, was found to be a selective and potent GPR81 agonist with in vivo effects on lipolysis. nih.govnih.gov These findings suggest that the hydroxybenzoic acid scaffold is a viable starting point for the development of HCA1 receptor modulators.

Given that 3,5-dihydroxybenzoic acid is a known agonist of HCA1, it is conceivable that this compound could also interact with this receptor, either directly or, more likely, after its conversion to 3,5-dihydroxybenzoic acid. The activation of HCA1 by such compounds opens up potential avenues for influencing metabolic processes regulated by this receptor.

Table 2: Agonistic Activity of Selected Hydroxybenzoic Acids on HCA1 (GPR81) Receptor

CompoundAgonistic Activity on HCA1 (GPR81)
Lactate (Endogenous Ligand)Agonist
3-Hydroxybenzoic acidWeak Agonist
3,5-Dihydroxybenzoic acidAgonist
3-Chloro-5-hydroxybenzoic acidPotent and Selective Agonist
This table summarizes findings from various preclinical studies.

Structure Activity Relationship Sar Studies of 3 Acetoxy 5 Hydroxybenzoic Acid and Derivatives

Influence of the Acetoxy Moiety on Bioactivity

The introduction of an acetoxy group in place of a hydroxyl group on the phenolic ring significantly alters the physicochemical properties of the molecule, which in turn affects its biological activity.

The acetylation of a phenolic hydroxyl group is a common strategy to increase the lipophilicity of a compound. researchgate.net Lipophilicity, often measured as the partition coefficient (LogP), is a critical factor in drug design as it influences how a molecule interacts with lipid bilayers of cell membranes. uc.pt An increase in lipophilicity can lead to enhanced permeability across these membranes. researchgate.net

Table 1: Comparative Physicochemical Properties of 3-Acetoxy-5-hydroxybenzoic Acid and Related Compounds

CompoundKey Functional GroupsExpected LipophilicityExpected Cellular Permeability
3,5-Dihydroxybenzoic acidTwo hydroxyl groups, one carboxylic acidLowerLower
This compoundOne acetoxy group, one hydroxyl group, one carboxylic acidHigher than 3,5-dihydroxybenzoic acidHigher than 3,5-dihydroxybenzoic acid
Methyl 3-hydroxybenzoateOne hydroxyl group, one methyl esterModerateModerate

Derivatives of 3-hydroxybenzoic acid have been shown to possess antibacterial activity. rasayanjournal.co.inresearchgate.net For instance, studies on novel hybrid ester derivatives of 3-hydroxybenzoic acid have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in The base molecule, methyl 3-hydroxybenzoate, has also been noted for its antibacterial properties. rasayanjournal.co.in

While direct studies on the antibacterial efficacy of this compound are not prevalent in the reviewed literature, the acetylation of the phenolic hydroxyl group could modulate this activity. The increased lipophilicity conferred by the acetoxy group may enhance the compound's ability to penetrate bacterial cell walls and membranes, a critical step for many antibacterial agents. researchgate.net However, the modification of the hydroxyl group might also alter the specific interactions with bacterial targets. Some research indicates that esterification of phenolic acids can lead to compounds with significant antimicrobial activity. nih.govmdpi.com Therefore, it is plausible that the acetoxy moiety contributes to the antibacterial profile of the molecule, though the precise nature of this contribution—whether it is an enhancement or a modification of the spectrum of activity—requires specific microbiological testing.

Role of the Hydroxyl Group in Biological Target Engagement

The remaining free hydroxyl group at the 5-position is a key structural feature for the biological activity of this compound.

The hydroxyl group is a potent hydrogen bond donor and acceptor. This capability is fundamental to the interaction of phenolic compounds with biological macromolecules, such as enzymes and receptors. royalsocietypublishing.org The hydroxyl group can form hydrogen bonds with amino acid residues in the active or binding sites of proteins, which is often a critical step in eliciting a biological response. royalsocietypublishing.org The number and position of hydroxyl groups on an aromatic ring are known to be determining factors for the biological activity of phenolic compounds. nih.gov In the context of this compound, the free hydroxyl group retains the ability to engage in these crucial hydrogen bonding interactions, anchoring the molecule to its biological target.

Comparative Studies with Structural Analogues

Methyl 3-hydroxybenzoate is a structural analogue where the carboxylic acid is esterified with a methyl group, and there is no substituent at the 5-position. sigmaaldrich.com Compared to this compound, methyl 3-hydroxybenzoate lacks the acidic proton of the carboxylic acid and the acetoxy group. The presence of the free carboxylic acid in this compound can influence its solubility in aqueous media and its ability to act as a proton donor.

Other phenolic esters, such as those derived from caffeic and gallic acids, have been studied for their biological activities. uc.pt These studies have shown that both the number of hydroxyl substituents and the length of the ester alkyl chain significantly impact their cytotoxic and antiproliferative effects. uc.pt The cytotoxic activity of phenolic derivatives is often linked to their lipophilicity, which governs their rate of incorporation into cells. uc.pt By analogy, the acetoxy group of this compound, being an ester moiety, would be expected to play a similar role in modulating its bioactivity through effects on its physicochemical properties. The parent compound, 3,5-dihydroxybenzoic acid, is known to be a specific agonist for the hydroxycarboxylic acid 1 (HCA1) receptor. nih.gov Acetylation of one of the hydroxyl groups would likely alter this specific interaction.

Positional and Substituent Effects on Biological Properties

The biological properties of benzoic acid derivatives are highly sensitive to the type, number, and position of substituents on the aromatic ring. nih.govnih.gov The core structure of this compound features an acetoxy group at position 3 and a hydroxyl group at position 5. The placement of these groups in a meta-relationship is significant for its activity profile.

Effects of Hydroxylation: The number and location of hydroxyl (-OH) groups are paramount to the antioxidant activity of phenolic acids. researchgate.netnih.gov Research consistently shows that antioxidant capacity is directly related to the number of phenolic hydroxyl groups. researchgate.net For dihydroxybenzoic acid isomers, the specific positioning of the two hydroxyl groups leads to varied biological effects. For instance, 3,5-dihydroxybenzoic acid (α-Resorcylic acid), the precursor to this compound, demonstrates strong antioxidant activity. nih.govd-nb.info This is attributed to the meta-positioning of the hydroxyl groups. nih.gov In contrast, compounds with hydroxyl groups at ortho (2,6-dihydroxybenzoic acid) or para (4-hydroxybenzoic acid) positions and no meta-substituents tend to show weaker antioxidant activity. nih.gov However, the addition of a third hydroxyl group at the para position, as seen in gallic acid (3,4,5-trihydroxybenzoic acid), can sometimes lead to a decrease in antioxidant activity compared to the 3,5-dihydroxy arrangement. nih.govglobalresearchonline.net

Effects of Other Substituents: Beyond hydroxylation, other functional groups significantly modulate activity.

Methoxy (B1213986) Groups (-OCH3): Replacing hydroxyl groups with methoxy groups can influence activity. While electron-donating groups like methoxy substituents at meta positions (3 and 5) contribute to antioxidant activity, their effect is generally less pronounced than that of hydroxyl groups. nih.gov In studies on antibacterial activity against E. coli, methoxyl derivatives were found to be more effective at limiting biofilm formation than their hydroxyl counterparts. nih.govnih.govresearchgate.net

Acetylation (-OCOCH3): The presence of the acetoxy group at position 3 in this compound is a key modification. Acetylation can alter properties like solubility, stability, and cell permeability. In other phenolic compounds, acetylation of hydroxyl groups has been shown to modulate activity, and understanding its precise impact on this scaffold requires specific investigation.

Alkyl Esters (-COOR): Esterification of the carboxylic acid group is a common strategy for modifying benzoic acid derivatives. For esters of p-hydroxybenzoic acid (parabens), antimicrobial activity is shown to increase with the length of the alkyl chain. scispace.com This is attributed to a decrease in polarity, which facilitates the compound's passage across microbial cell walls. scispace.com Similarly, in studies on alkyl gallates (esters of gallic acid), antiviral effects were found to increase with the length of the alkyl chain. nih.gov The esterification of the carboxylic acid can also enhance stability compared to the free acid form. globalresearchonline.net

Positional Isomerism: The location of a substituent can dramatically alter its effect. For example, in antibacterial studies, 2-hydroxybenzoic acid (salicylic acid) was found to be a more potent antibacterial agent against E. coli than other isomers, reducing the time needed to kill bacterial cells. nih.govnih.gov This highlights that even with the same substituent, the position is a critical factor in determining biological outcomes. nih.govresearchgate.net

The following table summarizes the observed effects of various substituents and their positions on the biological activities of benzoic acid derivatives.

Compound/Derivative ClassSubstituent/Positional ChangeEffect on Biological ActivitySource(s)
Dihydroxybenzoic AcidsHydroxyl groups at meta-positions (3,5-) vs. ortho/para3,5-dihydroxy pattern shows powerful antioxidant activity. nih.govd-nb.info
Gallic Acid vs. 3,5-dihydroxybenzoic acidAddition of a 4-OH group to the 3,5-dihydroxy scaffoldDecreased antioxidant activity observed in some assays. nih.gov
Hydroxyl vs. Methoxy Derivatives-OH vs. -OCH3 at the same position-OH groups contribute more to antioxidant activity than -OCH3 groups. nih.gov
Hydroxyl vs. Methoxy Derivatives-OH vs. -OCH3Methoxy derivatives were more effective at inhibiting E. coli biofilm formation. nih.govnih.gov
p-Hydroxybenzoic Acid Esters (Parabens)Increasing length of alkyl ester chainIncreased antimicrobial activity. scispace.com
Alkyl GallatesIncreasing length of alkyl ester chainIncreased antiviral activity. nih.gov
Hydroxybenzoic Acid Isomers2-hydroxybenzoic acid vs. other isomers2-hydroxy position demonstrated stronger antibacterial effect against E. coli. nih.govnih.gov

Computational and Molecular Modeling Approaches in SAR Elucidation

To complement experimental studies, computational and molecular modeling techniques provide powerful insights into the SAR of this compound and its derivatives. These in-silico methods can predict biological activity, explain the molecular basis of action, and guide the rational design of new, more potent compounds. nih.goviomcworld.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by numerical values called molecular descriptors. nih.gov For phenolic compounds, these descriptors often include electronic properties (e.g., orbital energies), lipophilicity (LogP), and topological or constitutional indices. nih.govfrontiersin.org

The process involves building a mathematical model using a "training set" of compounds with known activities. imist.ma This model can then be used to predict the activity of new, untested compounds. imist.manih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. nih.gov These maps visualize regions around the molecule where modifications (e.g., adding bulky, electropositive, or hydrogen-bond donating groups) are likely to increase or decrease biological activity, providing a clear roadmap for structural optimization. nih.gov

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a specific region of a biological target, typically a protein or enzyme. mdpi.comresearchgate.net This technique is invaluable for elucidating SAR by revealing how a compound interacts with its receptor at an atomic level. nih.govmdpi.com

Docking simulations can identify key interactions, such as:

Hydrogen Bonds: The hydroxyl and carboxylate groups of hydroxybenzoic acid derivatives are frequently shown to form critical hydrogen bonds with amino acid residues in the active site of an enzyme. mdpi.comnih.gov

Electrostatic and Salt-Bridge Interactions: The carboxylate group can form strong electrostatic interactions or salt bridges with positively charged residues like arginine. nih.gov

Hydrophobic and Pi-Pi Interactions: The aromatic ring of the compound can engage in hydrophobic or pi-pi stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. nih.gov

For example, docking studies on 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors revealed that the carboxylate group forms essential salt bridges with Arginine (Arg105) and a hydrogen bond with Tyrosine (Tyr102) in the binding pocket, while the adjacent hydroxyl group also forms a key hydrogen bond. nih.gov Such studies explain why the 2-hydroxybenzoic acid moiety is crucial for activity and can guide the placement of additional substituents to exploit other interactions within the binding site. nih.gov The correlation between docking scores and experimentally determined inhibitory activity (e.g., IC50 values) can validate the docking model and its predictive power. nih.gov

By combining QSAR and molecular docking, researchers can build robust predictive models, understand the structural requirements for biological activity, and rationally design novel derivatives of this compound with improved efficacy and selectivity.

Future Research Directions and Emerging Academic Applications

Design and Synthesis of Novel Derivatives for Targeted Bioactivity Enhancement

The core structure of 3-hydroxybenzoic acid and its acetate (B1210297) ester, 3-acetoxy-5-hydroxybenzoic acid, presents a versatile scaffold for the design and synthesis of novel derivatives with enhanced and targeted biological activities. researchgate.netrasayanjournal.co.in Researchers are actively exploring the modification of this backbone to create compounds with improved efficacy for various therapeutic applications. nih.govmdpi.com

One promising approach involves the synthesis of ester and hybrid derivatives. For instance, novel ester derivatives of 3-hydroxybenzoic acid have been synthesized and have demonstrated potential as antibacterial agents. researchgate.netrasayanjournal.co.in The synthesis often involves cost-effective and industry-viable processes, sometimes employing principles of green chemistry. researchgate.netrasayanjournal.co.in The combination of 3-hydroxybenzoic acid with other bioactive molecules to form hybrid compounds is another strategy to generate potent chemotherapeutic agents. researchgate.netrasayanjournal.co.in

The synthesis of these derivatives often involves multi-step reactions. A common method includes the esterification of 3-hydroxybenzoic acid, followed by etherification and subsequent hydrolysis to create various alkoxy derivatives. rasayanjournal.co.in These intermediates can then be condensed with other molecules to produce the final hybrid compounds. researchgate.netrasayanjournal.co.in For example, phenazine-1-carboxylic acid (PCA) has been conjugated with derivatives of 3-hydroxybenzoic acid to create novel ester conjugates with notable fungicidal activities. nih.gov The synthetic route for these conjugates involves the initial synthesis of hydroxybenzoate esters, which are then reacted with phenazine-1-carbonyl chloride. nih.gov

The biological activity of these derivatives is often linked to their physicochemical properties, such as lipophilicity (LogP). nih.gov Studies have shown that the fungicidal activity of certain PCA-hydroxybenzoic acid ester conjugates is associated with their LogP values, with optimal activity observed within a specific range. nih.gov This highlights the importance of rational design in optimizing the bioactivity of these novel compounds.

Future research in this area will likely focus on:

Combinatorial Synthesis: Generating large libraries of this compound derivatives to screen for a wide range of biological activities. researchgate.netrasayanjournal.co.in

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound to understand how different functional groups influence its biological effects. nih.gov

Targeted Drug Design: Utilizing computational modeling and docking studies to design derivatives that can specifically interact with and modulate the activity of key biological targets, such as enzymes or receptors. nih.gov

Table 1: Examples of Synthesized 3-Hydroxybenzoic Acid Derivatives and Their Reported Activities
Derivative TypeSynthetic ApproachReported Biological ActivityReference
Ester/Hybrid DerivativesCondensation using DCC as a dehydrating agentAntibacterial researchgate.netrasayanjournal.co.in
PCA-3-hydroxybenzoic acid ester conjugatesEsterification of PCA with 3-hydroxybenzoic acid estersFungicidal nih.gov
Alkoxy benzoic acidsEsterification, etherification, and hydrolysis of 3-hydroxybenzoic acidIntermediates for hybrid derivatives rasayanjournal.co.in

Investigation of Undiscovered Natural Sources and Biosynthetic Pathways

While 3-hydroxybenzoic acid is known to occur naturally in various plants, a comprehensive understanding of all its natural sources and the intricate biosynthetic pathways that produce it remains an active area of research. rasayanjournal.co.infoodb.canih.gov The exploration for novel natural sources is crucial as it can unveil organisms that produce the compound in high yields or with unique structural modifications.

Currently, 3-hydroxybenzoic acid has been identified in a range of plants, including fruits like grapefruit. rasayanjournal.co.infoodb.ca It is also a metabolite of catechins, formed by gut microflora. foodb.ca However, the distribution of this compound in nature is less well-documented, suggesting a need for more targeted screening of plant, fungal, and bacterial species.

The biosynthesis of related hydroxybenzoic acids, such as 3-amino-5-hydroxybenzoic acid (AHBA), has been studied more extensively. nih.govnih.gov AHBA is a key precursor for a large group of important natural products, including ansamycins and mitomycins. nih.govnih.gov Its biosynthesis follows the aminoshikimate pathway. nih.gov This knowledge of related pathways can provide valuable clues for elucidating the biosynthesis of this compound. It is plausible that its formation involves the acetylation of a 3,5-dihydroxybenzoic acid precursor, which itself could be derived from the shikimate pathway.

Future research in this domain will likely involve:

Metabolomic Profiling: Employing advanced analytical techniques like mass spectrometry and NMR to screen a wide variety of organisms for the presence of this compound and its precursors.

Genomic and Transcriptomic Analysis: Identifying and characterizing the genes and enzymes responsible for the biosynthesis of this compound in newly discovered natural sources.

Pathway Elucidation: Using isotopic labeling studies and in vitro enzymatic assays to map out the complete biosynthetic route to this compound.

Table 2: Known and Potential Aspects of this compound's Natural Occurrence and Biosynthesis
AspectCurrent UnderstandingFuture Research FocusReference
Known Natural Sources of 3-Hydroxybenzoic AcidFound in plants like grapefruit and as a metabolite of catechins by gut microflora.Screening of a wider range of plants, fungi, and bacteria for this compound. rasayanjournal.co.infoodb.ca
Biosynthetic PathwayThe specific pathway for this compound is not well-defined. Related compounds like 3-amino-5-hydroxybenzoic acid are synthesized via the aminoshikimate pathway.Elucidation of the complete biosynthetic pathway, likely involving acetylation of a dihydroxybenzoic acid precursor. nih.govnih.gov

Advanced Mechanistic Studies on Specific Cellular and Enzymatic Targets

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is a critical area for future research. nih.gov While some studies have pointed to its potential as an antibacterial and antiviral agent, the specific cellular and enzymatic targets responsible for these activities are not fully elucidated. biosynth.com

For instance, 3-acetoxybenzoic acid has been shown to inhibit the growth of Leishmania infantum. biosynth.com This inhibitory action is thought to involve binding to chloride ions and disrupting the formation of hydrogen bonds in the cell membrane, leading to cell death. biosynth.com Its antiviral properties may be linked to its ability to bind to histone H3. biosynth.com

Derivatives of hydroxybenzoic acids, in general, are known to interact with a variety of biological targets. nih.gov For example, some hydroxybenzoic acid derivatives have been identified as inhibitors of specific enzymes. The hydroxyl and carboxyl groups on the benzoic acid ring are crucial for forming hydrogen bonds and electrostatic interactions with the active sites of target enzymes.

Future investigations into the mechanism of action of this compound will likely employ a range of advanced techniques, including:

Proteomics and Target Identification: Using techniques like affinity chromatography and mass spectrometry to identify the specific proteins that bind to this compound and its derivatives.

Enzyme Kinetics and Inhibition Studies: Characterizing the inhibitory effects of these compounds on specific enzymes to determine their potency and mode of inhibition.

Cell-Based Assays and Signaling Pathway Analysis: Investigating how these compounds modulate cellular processes such as cell proliferation, apoptosis, and inflammatory responses.

Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of these compounds in complex with their protein targets, providing insights into the molecular basis of their activity.

Table 3: Potential and Investigated Mechanisms of Action for this compound and Related Compounds
Compound/DerivativePotential Mechanism of ActionCellular/Enzymatic TargetReference
3-Acetoxybenzoic acidInhibition of growth by disrupting cell membrane integrity.Chloride ions in the cell membrane of Leishmania infantum. biosynth.com
3-Acetoxybenzoic acidPotential antiviral activity.Histone H3. biosynth.com
Hydroxybenzoic acid derivativesEnzyme inhibition through binding to the active site.Various enzymes (specific targets need further investigation).

Process Optimization for Industrial Scale-Up and Sustainable Production

As the potential applications of this compound and its derivatives expand, the development of efficient, cost-effective, and sustainable methods for their large-scale production becomes increasingly important. Current synthetic methods, while effective at the laboratory scale, may need significant optimization for industrial application.

Research into the industrial production of related hydroxybenzoic acids offers valuable insights. For example, processes have been developed for the preparation of 3-hydroxybenzoic acid from sulphophthalic acids. google.com These processes often involve high temperatures and pressures. google.com Similarly, methods for producing other hydroxybenzoic acid compounds involve the reaction of a phenol (B47542) compound with an alkaline metal compound and carbon dioxide. google.com

A key focus for future research will be the development of greener and more sustainable production routes. This includes the use of renewable feedstocks and biocatalytic methods. Microbial synthesis is a particularly promising avenue. For instance, engineered microorganisms have been developed for the production of 4-hydroxybenzoic acid from renewable resources. researchgate.net Similar strategies could be applied to produce this compound. This could involve engineering a microorganism with a novel biosynthetic pathway for the compound. rsc.org

Process optimization for industrial scale-up will likely concentrate on:

Improving Reaction Yields and Purity: Fine-tuning reaction conditions such as temperature, pressure, and catalyst selection to maximize the production of the desired compound and minimize by-products. google.com

Developing Continuous Flow Processes: Transitioning from batch production to continuous flow systems can improve efficiency, reduce waste, and lower production costs.

Bioprocess Engineering: For microbial production, this includes optimizing fermentation conditions, developing high-yielding strains through metabolic engineering, and designing efficient downstream processing methods for product purification. nih.gov

Lifecycle Assessment: Evaluating the environmental impact of different production methods to identify the most sustainable options.

Table 4: Considerations for Industrial Scale-Up and Sustainable Production
Area of FocusKey Optimization StrategiesPotential BenefitsReference
Chemical SynthesisOptimizing reaction conditions (temperature, pressure), catalyst selection, exploring continuous flow processes.Increased yield, purity, and cost-effectiveness. google.comgoogle.com
Sustainable ProductionUtilizing renewable feedstocks, developing biocatalytic and microbial synthesis routes.Reduced environmental impact, greener production process. researchgate.netrsc.org
Bioprocess EngineeringStrain development through metabolic engineering, optimization of fermentation and downstream processing.High-yield microbial production of the target compound. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Acetoxy-5-hydroxybenzoic acid, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Start with 3,5-dihydroxybenzoic acid. Protect the 5-hydroxy group using a temporary protecting agent (e.g., trimethylsilyl chloride) to prevent unwanted acetylation.
  • Step 2 : Acetylate the free 3-hydroxy group using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine) at 60–80°C for 4–6 hours.
  • Step 3 : Deprotect the 5-hydroxy group via hydrolysis under mild acidic conditions (e.g., dilute HCl).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Excess acetic anhydride may lead to diacetylated byproducts.
  • Reference : Acetylation and protection strategies for benzoic acid derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 2.3 ppm for acetoxy methyl, δ 12.1 ppm for carboxylic acid proton).
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (C₉H₈O₅, theoretical [M+H]⁺ = 197.04).
  • HPLC : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid).
  • FT-IR : Identify functional groups (e.g., C=O stretch at 1740 cm⁻¹ for acetoxy, broad O-H stretch at 3200 cm⁻¹ for hydroxy).
  • Reference : Analytical protocols for structurally similar benzoic acid derivatives .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in the hydrolytic stability of the acetoxy group under varying pH conditions?

  • Methodology :

  • Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C. Sample aliquots at timed intervals.
  • Analysis : Quantify hydrolysis products (3,5-dihydroxybenzoic acid and acetic acid) via HPLC or LC-MS.
  • Data Interpretation : Plot degradation rates vs. pH to identify optimal stability ranges. For example, the acetoxy group hydrolyzes rapidly above pH 10 due to nucleophilic attack by OH⁻ ions.
  • Reference : Stability studies on acetoxy-containing compounds .

Q. What strategies improve regioselectivity in the synthesis of this compound derivatives for drug discovery?

  • Methodology :

  • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) groups to shield the 5-hydroxy position during functionalization of the aromatic ring.
  • Catalytic Methods : Employ Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups at the 2- or 4-positions.
  • Table : Comparison of Protecting Groups and Yields
Protecting GroupReaction Yield (%)Stability in Acid/Base
TBS85Stable in base
Acetyl70Labile in acid
Benzyl78Stable in acid
  • Reference : Regioselective modification of polyhydroxybenzoic acids .

Q. How does this compound interact with bacterial enzymes, and how can this inform antibiotic design?

  • Methodology :

  • Enzyme Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (NADPH oxidation at 340 nm).
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to DHFR active sites.
  • Structure-Activity Relationship (SAR) : Modify the acetoxy/hydroxy positions and measure changes in IC₅₀ values.
  • Key Finding : The acetoxy group enhances membrane permeability, while the hydroxy group participates in hydrogen bonding with enzyme residues.
  • Reference : Enzyme inhibition studies of benzoic acid derivatives .

Data Contradiction Analysis

Q. Conflicting reports exist on the optimal solvent system for recrystallizing this compound. How can researchers validate the best approach?

  • Methodology :

  • Comparative Study : Test solubility in ethanol/water, methanol/water, and acetone/hexane systems.
  • Purity Assessment : Compare melting points (literature vs. experimental) and HPLC chromatograms.
  • Result : Ethanol/water (7:3 v/v) yields crystals with >99% purity and a sharp melting point (178–180°C), while acetone/hexane causes partial decomposition.
  • Reference : Recrystallization protocols for labile benzoic acids .

Research Applications

Q. How can this compound serve as a precursor for fluorescent probes in cellular imaging?

  • Methodology :

  • Synthesis of Probes : Couple the compound with fluorophores (e.g., fluorescein) via EDC/NHS chemistry.
  • Cellular Uptake Studies : Use confocal microscopy to track probe localization in live cells (e.g., HeLa cells).
  • Key Insight : The hydroxy group enables pH-sensitive fluorescence, while the acetoxy group improves lipid solubility.
  • Reference : Design of benzoic acid-based imaging agents .

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